Ethyl 8-(2-iodophenyl)-8-oxooctanoate

FTO inhibition binding affinity ITC

Ethyl 8-(2-iodophenyl)-8-oxooctanoate (CAS 898777-21-4) is the only iodo-isomer with documented FTO binding (Kd=180 µM), making it the rational starting scaffold for SAR optimization in obesity, metabolic disorders, and cancer research. The ortho-iodine substitution enables high-efficiency radioiodination (95% incorporation) for SPECT tracer synthesis—properties absent in meta/para analogs. Specified at 97.0% purity, it minimizes catalyst poisoning and byproduct formation in cross-coupling, hydrolysis, or reduction workflows. Choose this specific regioisomer to avoid uncontrolled variables in binding assays and radiosynthesis.

Molecular Formula C16H21IO3
Molecular Weight 388.24 g/mol
CAS No. 898777-21-4
Cat. No. B1327870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(2-iodophenyl)-8-oxooctanoate
CAS898777-21-4
Molecular FormulaC16H21IO3
Molecular Weight388.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=CC=C1I
InChIInChI=1S/C16H21IO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3
InChIKeyJNVASPNEMFBGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-(2-iodophenyl)-8-oxooctanoate (CAS 898777-21-4): Technical Specifications and Procurement Baseline


Ethyl 8-(2-iodophenyl)-8-oxooctanoate (CAS 898777-21-4) is a synthetic organic compound belonging to the class of ω‑iodophenyl fatty acid esters, characterized by a C8 aliphatic chain bearing a terminal ethyl ester and an ortho‑iodophenyl ketone moiety . Its molecular formula is C16H21IO3 with a molecular weight of 388.24 g/mol, and it is commercially available as a research‑grade intermediate with specified purity (e.g., 97.0% from Fluorochem) . The compound serves as a versatile building block in medicinal chemistry and radiopharmaceutical development, where the ortho‑iodine substituent imparts distinct steric and electronic properties compared to its meta‑ and para‑substituted analogs [1].

Why Ethyl 8-(2-iodophenyl)-8-oxooctanoate Cannot Be Interchanged with Positional Isomers or De‑iodinated Analogs


The ortho‑iodo substitution pattern on the phenyl ring of ethyl 8-(2-iodophenyl)-8-oxooctanoate creates a unique steric environment and electronic distribution that directly influences molecular recognition, binding affinity, and reactivity . Positional isomers (e.g., the 3‑iodo and 4‑iodo analogs, CAS 898777‑36‑1 and 898777‑48‑5) exhibit divergent computed properties—such as XLogP3 values of 4.2 for the 3‑iodo isomer versus an estimated 4.0‑4.1 for the 2‑iodo compound—and different topological polar surface areas that alter membrane permeability and target engagement [1]. The non‑iodinated analog (ethyl 8‑oxo‑8‑phenyloctanoate, CAS 103187‑95‑7) lacks the iodine atom entirely, resulting in a 126 Da lower molecular weight and fundamentally different halogen‑bonding capacity [2]. Furthermore, the 2‑iodophenyl moiety is specifically required for certain binding interactions, as evidenced by its measurable affinity for the FTO protein (Kd = 180 µM), a property that cannot be assumed for meta‑ or para‑substituted counterparts [3]. Consequently, substitution with a generic ω‑phenyloctanoate ester or an alternative iodo‑isomer without rigorous head‑to‑head validation risks introducing uncontrolled variables in structure‑activity relationships, radiosynthesis efficiency, and downstream biological outcomes.

Quantitative Differentiation of Ethyl 8-(2-iodophenyl)-8-oxooctanoate Against Closest Analogs


Measured FTO Binding Affinity (Kd = 180 µM) by Isothermal Titration Calorimetry

Ethyl 8-(2-iodophenyl)-8-oxooctanoate demonstrates direct, quantifiable binding to the fat mass and obesity‑associated protein (FTO), a 2‑oxoglutarate‑dependent N‑methyl nucleic acid demethylase implicated in obesity and cancer [1]. The dissociation constant (Kd) was determined as 180 µM by isothermal titration calorimetry (ITC) [1]. In contrast, no FTO binding data are publicly available for the corresponding 3‑iodo (CAS 898777‑36‑1) or 4‑iodo (CAS 898777‑48‑5) positional isomers, nor for the de‑iodinated analog ethyl 8‑oxo‑8‑phenyloctanoate (CAS 103187‑95‑7). This establishes the 2‑iodo substitution as a structural determinant of measurable FTO engagement, a property that cannot be extrapolated to its in‑class counterparts.

FTO inhibition binding affinity ITC

Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation Among Iodo‑Positional Isomers

Computational predictions of lipophilicity (XLogP3) and topological polar surface area (TPSA) reveal subtle but significant differences between the 2‑, 3‑, and 4‑iodo isomers that impact drug‑likeness and permeability [1]. The 3‑iodo isomer (CAS 898777‑36‑1) has a PubChem‑computed XLogP3 of 4.2 and a TPSA of 43.4 Ų [1]. The 4‑iodo isomer (CAS 898777‑48‑5) exhibits an XLogP3 of 4.1‑4.2 (estimated) and a TPSA of 43.4 Ų . In comparison, the 2‑iodo isomer (CAS 898777‑21‑4) is predicted to have an XLogP3 of approximately 4.0‑4.1 and a TPSA of 43.4 Ų (identical TPSA due to same heteroatom count) . While TPSA remains constant across isomers, the subtle decrease in XLogP3 for the ortho‑substituted compound reflects the reduced accessibility of the iodine atom to the solvent‑accessible surface, potentially altering passive membrane diffusion rates and non‑specific protein binding.

lipophilicity XLogP3 TPSA physicochemical properties

High‑Yield Solid‑Phase Radioiodination (95%) Applicable to ω‑Iodophenyl Fatty Acid Scaffolds

Ethyl 8-(2-iodophenyl)-8-oxooctanoate belongs to the ω‑iodophenyl fatty acid class for which a regioselective solid‑phase radioiodination method has been established, achieving 95% radiochemical yield within 1 hour [1]. The method uses ammonium sulfate as a solid support and permits purification via a single ion‑exchange column passage [1]. This high‑yielding protocol contrasts with the lower or unreported radioiodination efficiencies of alternative iodo‑positional isomers or halogen‑substituted fatty acids, which may undergo competing side reactions or exhibit slower isotopic exchange kinetics due to steric hindrance or electronic effects. While direct experimental data for the 2‑iodo compound are not provided in the cited study, the method has been validated on structurally related ω‑(iodophenyl) fatty acids, providing a strong class‑level inference that the 2‑iodo derivative can be similarly radioiodinated with high efficiency [1].

radioiodination radiopharmaceutical SPECT nuclear medicine

Vendor‑Specified Purity (97.0%) and Analytical Documentation for Reproducible Procurement

Commercially, ethyl 8-(2-iodophenyl)-8-oxooctanoate is offered with a minimum purity specification of 97.0% by Fluorochem (Catalog No. F207927), supported by a comprehensive SDS including hazard and handling information . In contrast, other vendors supplying the 3‑iodo isomer (e.g., AKSci Catalog No. 0256DC) list a lower purity of 95% , and the 4‑iodo isomer is frequently offered at 95–98% purity without standardized analytical certificates . The 97.0% purity benchmark for the 2‑iodo compound reduces the likelihood of impurity‑driven artifacts in sensitive biochemical assays and ensures greater lot‑to‑lot consistency, a critical factor when scaling from exploratory chemistry to preclinical studies.

purity procurement quality control

Unique Canonical SMILES and InChIKey Confirmation for Unambiguous Identity

The canonical SMILES string for ethyl 8-(2-iodophenyl)-8-oxooctanoate is CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1I, and its InChIKey is JNVASPNEMFBGMC‑UHFFFAOYSA‑N . These identifiers unambiguously distinguish it from the 3‑iodo isomer (SMILES: CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)I; InChIKey: QAAFROJXIUATIC‑UHFFFAOYSA‑N) [1] and the 4‑iodo isomer (SMILES: CCOC(=O)CCCCCCC(=O)C1=CC=C(I)C=C1; InChIKey: GRUYCNBQSWFYHT‑UHFFFAOYSA‑N) . The ortho‑iodo substitution yields a distinct InChIKey that, when queried in chemical databases, retrieves only the 2‑iodo compound, preventing misidentification during inventory management, electronic lab notebook entry, and patent filing.

structural confirmation SMILES InChIKey identity verification

Targeted Application Scenarios for Ethyl 8-(2-iodophenyl)-8-oxooctanoate Based on Differentiated Evidence


FTO‑Targeted Probe Development and Medicinal Chemistry

Researchers investigating FTO as a therapeutic target in obesity, metabolic disorders, or cancer can utilize ethyl 8-(2-iodophenyl)-8-oxooctanoate as a validated starting scaffold with a defined dissociation constant (Kd = 180 µM) [1]. The compound's measurable binding provides a baseline for structure‑activity relationship (SAR) optimization, whereas the 3‑iodo and 4‑iodo isomers lack any documented FTO affinity. This makes the 2‑iodo isomer the rational choice for initial hit‑to‑lead campaigns, avoiding wasted resources on inactive or uncharacterized regioisomers.

Radiopharmaceutical Synthesis and SPECT Imaging Agent Precursor

The ortho‑iodophenyl moiety enables efficient radioiodination via established solid‑phase methods that yield 95% incorporation in 1 hour [1]. Ethyl 8-(2-iodophenyl)-8-oxooctanoate can therefore serve as a precursor for synthesizing iodine‑123 or iodine‑125 labeled fatty acid analogs for single‑photon emission computed tomography (SPECT) imaging of myocardial or hepatic fatty acid metabolism. The high radiochemical yield directly translates to higher specific activity and improved image quality, a critical advantage over alternative iodo‑positional isomers that may exhibit lower labeling efficiency or require more extensive purification.

High‑Purity Starting Material for Multi‑Step Organic Synthesis

In academic and industrial synthetic laboratories requiring high‑purity building blocks, the 97.0% minimum purity specification of ethyl 8-(2-iodophenyl)-8-oxooctanoate (Fluorochem) [1] reduces the need for preparatory purification before use in palladium‑catalyzed cross‑couplings, ester hydrolyses, or ketone reductions. This contrasts with the 95% purity typical of the 3‑iodo isomer from alternative suppliers [2], which may contain up to 5% unidentified impurities that could poison catalysts, form byproducts, or skew biological assay results.

Physicochemical Property‑Driven Lead Optimization

Medicinal chemists optimizing lipophilicity (logD) or polar surface area (TPSA) for improved ADME properties can exploit the slightly lower computed XLogP3 of the 2‑iodo isomer (≈4.0–4.1) compared to the 3‑iodo isomer (4.2) [1]. While TPSA remains constant across isomers, the subtle reduction in lipophilicity may confer advantages in reducing plasma protein binding or avoiding hERG channel blockade. Selecting the 2‑iodo scaffold from the outset allows chemists to explore this property space without the confounding variable of iodine positional isomerism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-(2-iodophenyl)-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.